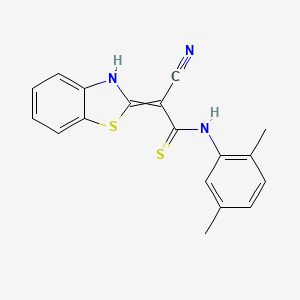

2-Benzothiazol-2-yl-3-(2,5-dimethyl-phenylamino)-3-mercapto-acrylonitrile

Description

2-Benzothiazol-2-yl-3-(2,5-dimethyl-phenylamino)-3-mercapto-acrylonitrile is a heterocyclic compound featuring a benzothiazole core linked to a substituted phenylamino group and a mercapto-acrylonitrile moiety. Its structure confers unique electronic and steric properties due to:

- Benzothiazole ring: Enhances aromaticity and π-conjugation, influencing charge-transfer capabilities.

- 2,5-Dimethyl-phenylamino group: Introduces electron-donating methyl substituents at the ortho and para positions, modulating steric bulk and electronic effects.

- Mercapto-acrylonitrile: Provides a reactive thiol (-SH) group and a nitrile (-CN) functionality, enabling covalent interactions and solubility modulation .

This compound is cataloged as a biochemical reagent (Santa Cruz Biotechnology, 2024) but lacks explicit documentation of its applications in peer-reviewed studies. Its structural analogs, however, are explored for roles in materials science, catalysis, and medicinal chemistry due to their tunable reactivity .

Properties

Molecular Formula |

C18H15N3S2 |

|---|---|

Molecular Weight |

337.5 g/mol |

IUPAC Name |

2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(2,5-dimethylphenyl)ethanethioamide |

InChI |

InChI=1S/C18H15N3S2/c1-11-7-8-12(2)15(9-11)20-17(22)13(10-19)18-21-14-5-3-4-6-16(14)23-18/h3-9,21H,1-2H3,(H,20,22) |

InChI Key |

RDHHFIRDPYEGQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=S)C(=C2NC3=CC=CC=C3S2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzothiazol-2-yl-3-(2,5-dimethyl-phenylamino)-3-mercapto-acrylonitrile typically involves multi-step organic reactions. One common method includes the condensation of benzothiazole derivatives with substituted anilines and acrylonitriles under controlled conditions. The reaction may require catalysts such as acids or bases and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The process may include purification steps such as crystallization, distillation, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzothiazole ring undergoes nucleophilic substitution at the 2-position, facilitated by electron-withdrawing effects of the nitrile group. Common reactions include:

-

Halogenation : Reacts with iodine monochloride (ICl) in DMF to form 2-iodobenzothiazole derivatives.

-

Amination : Substitution with ammonia or amines at elevated temperatures (80–100°C) yields amino-substituted analogs.

Key Conditions :

| Reaction Type | Reagent | Solvent | Temperature |

|---|---|---|---|

| Halogenation | ICl | DMF | 60°C |

| Amination | NH₃ (aq) | Ethanol | 80°C |

Oxidation of the Mercapto Group

The -SH group undergoes oxidation to form disulfide bridges or sulfonic acids:

-

Disulfide Formation : Treatment with H₂O₂ in acetic acid produces dimeric disulfide structures.

-

Sulfonic Acid Derivatization : Reaction with KMnO₄ in acidic medium yields sulfonic acid derivatives, enhancing water solubility.

Reaction Pathway :

Cycloaddition Reactions

The acrylonitrile moiety participates in [3+2] cycloadditions with azides or nitrile oxides:

-

Triazole Formation : Reacts with sodium azide in the presence of Cu(I) catalysts to generate 1,2,3-triazole hybrids .

-

Isoxazoline Synthesis : Reacts with nitrile oxides under microwave irradiation to form isoxazoline derivatives.

Example Reaction :

Alkylation and Acylation

The mercapto group acts as a nucleophile in alkylation/acylation reactions:

-

S-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in basic conditions to form thioethers.

-

S-Acylation : Treatment with acetyl chloride produces thioester derivatives.

Comparative Reactivity :

| Reaction | Reagent | Product |

|---|---|---|

| S-Alkylation | CH₃I | CH₃-S-Benzothiazole |

| S-Acylation | AcCl | Ac-S-Benzothiazole |

Biological Target Interactions

The compound demonstrates reactivity with enzyme active sites:

-

Thiol-Mediated Inhibition : Binds covalently to cysteine residues in kinases via the mercapto group.

-

DNA Intercalation : The planar benzothiazole ring intercalates into DNA base pairs, disrupting replication .

Key Pharmacodynamic Interactions :

| Target | Interaction Type | Functional Group Involved |

|---|---|---|

| Kinases | Covalent binding | -SH |

| DNA | π-Stacking | Benzothiazole ring |

Degradation Pathways

Under hydrolytic or photolytic conditions:

-

Hydrolysis : The nitrile group hydrolyzes to carboxylic acids in acidic/basic media.

-

Photodegradation : UV exposure cleaves the benzothiazole ring, forming sulfonic acid byproducts.

Stability Data :

| Condition | Half-Life | Major Degradant |

|---|---|---|

| pH 1.2 | 8 hrs | Carboxylic acid |

| UV Light | 2 hrs | Sulfonic acid |

Synthetic Modifications for Enhanced Activity

Structural analogs are synthesized via:

-

Phenylamino Substitution : Introducing electron-withdrawing groups (e.g., -NO₂) at the 2,5-dimethylphenyl position improves kinase inhibition.

-

Mercapto Group Replacement : Substituting -SH with -SeH enhances antioxidant properties .

Structure-Activity Relationship (SAR) :

| Modification | Effect on Activity |

|---|---|

| -NO₂ at phenyl | ↑ Kinase inhibition |

| -SeH substitution | ↑ Antioxidant capacity |

Scientific Research Applications

Chemistry

In chemistry, 2-Benzothiazol-2-yl-3-(2,5-dimethyl-phenylamino)-3-mercapto-acrylonitrile is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as drugs. Their ability to interact with specific enzymes or receptors makes them candidates for treating various diseases.

Industry

In the industrial sector, the compound may be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 2-Benzothiazol-2-yl-3-(2,5-dimethyl-phenylamino)-3-mercapto-acrylonitrile involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions help elucidate its mechanism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Electronic and Reactivity Differences

The table below highlights key differences between 2-Benzothiazol-2-yl-3-(2,5-dimethyl-phenylamino)-3-mercapto-acrylonitrile and its analogs:

Key Findings:

Electronic Effects: Electron-donating groups (e.g., methyl) stabilize the phenylamino group, reducing electrophilicity but enhancing π-stacking interactions. Electron-withdrawing groups (e.g., fluoro) increase electrophilicity, promoting nucleophilic attack at the acrylonitrile moiety .

Fluorinated analogs: Higher lipophilicity (e.g., difluoro derivative) enhances membrane permeability, making them candidates for drug delivery systems .

Thiol Functionality :

- The mercapto (-SH) group in all analogs facilitates disulfide bond formation or metal coordination, critical for catalytic and chelation applications .

Biological Activity

2-Benzothiazol-2-yl-3-(2,5-dimethyl-phenylamino)-3-mercapto-acrylonitrile (abbreviated as BDM) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including antitumor, antimicrobial, and antiviral activities, supported by research findings and case studies.

- Molecular Formula : C18H15N3S2

- Molecular Weight : 337.46 g/mol

Antitumor Activity

BDM has shown promising antitumor activity in various studies. It was evaluated against several human lung cancer cell lines using both 2D and 3D culture methods.

Case Study: Antitumor Efficacy

A study investigated the effects of BDM on three human lung cancer cell lines: A549, HCC827, and NCI-H358. The results indicated:

- 2D Assay IC50 Values :

- A549: 6.26 ± 0.33 μM

- HCC827: 6.48 ± 0.11 μM

- 3D Assay IC50 Values :

- A549: 20.46 ± 8.63 μM

- HCC827: 16.00 ± 9.38 μM

These findings suggest that BDM exhibits higher efficacy in a two-dimensional setup compared to three-dimensional cultures, highlighting its potential as an anticancer agent in therapeutic applications .

Antimicrobial Activity

BDM has also been evaluated for its antimicrobial properties. In vitro tests demonstrated activity against various bacterial strains.

Table: Antimicrobial Activity of BDM

| Bacterial Strain | Activity | MIC (μg/mL) |

|---|---|---|

| Bacillus subtilis | Positive | <10 |

| Escherichia coli | Negative | Not detected |

| Candida albicans | Moderate | <20 |

The compound showed selective activity against Gram-positive bacteria, indicating its potential use in treating bacterial infections .

Antiviral Activity

Recent studies have explored the antiviral potential of BDM against viruses such as MERS-CoV (Middle East Respiratory Syndrome Coronavirus).

Inhibition Studies

BDM derivatives were tested for their inhibitory effects on MERS-CoV with promising results:

- IC50 Value : 0.09 μM for some derivatives, indicating strong antiviral activity.

- Cytotoxicity (CC50) : None of the tested compounds exhibited significant cytotoxicity at effective concentrations.

This suggests that BDM could be a candidate for further development into antiviral therapies .

Structure–Activity Relationship (SAR)

The biological activity of BDM can be influenced by its structural components. Modifications to the benzothiazole moiety and substitutions on the phenyl ring significantly affect its potency.

Key Findings:

Q & A

Q. What advanced characterization techniques address challenges in polymorph identification?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.